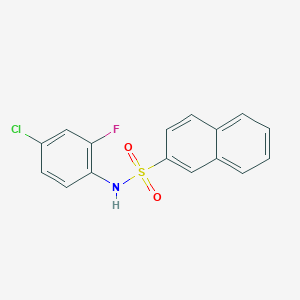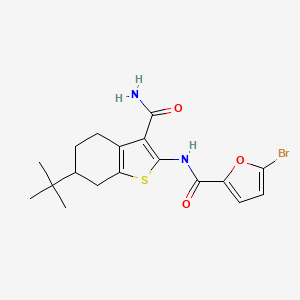![molecular formula C21H18Cl2N4O2 B10977249 1,1'-(4-Methylbenzene-1,2-diyl)bis[3-(4-chlorophenyl)urea]](/img/structure/B10977249.png)
1,1'-(4-Methylbenzene-1,2-diyl)bis[3-(4-chlorophenyl)urea]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYLPHENYL)-N-(4-CHLOROPHENYL)UREA is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of chlorinated aniline and phenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYLPHENYL)-N-(4-CHLOROPHENYL)UREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloroaniline with isocyanates to form the corresponding urea derivative. This reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification systems ensures the efficient synthesis and isolation of the final product. Key parameters such as reaction time, temperature, and solvent choice are optimized to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYLPHENYL)-N-(4-CHLOROPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce amine derivatives.
Scientific Research Applications
N’-(2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYLPHENYL)-N-(4-CHLOROPHENYL)UREA has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYLPHENYL)-N-(4-CHLOROPHENYL)UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(4-chloroanilino)carbonyl]amino}cyclohexyl)-N’-(4-chlorophenyl)urea
- N-{5-[1-(3-{[(4-CHLOROANILINO)CARBONYL]AMINO}-5-OXO-5H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-6-YL)-2-(4-METHYLPHENYL)-2-OXOETHYL]-7-OXO-7H-IMIDAZO[5,1-C][1,2,4]TRIAZOL-3-YL}-N’-(4-CHLOROPHENYL)UREA
Uniqueness
N’-(2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYLPHENYL)-N-(4-CHLOROPHENYL)UREA is unique due to its specific combination of chlorinated aniline and phenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H18Cl2N4O2 |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]-4-methylphenyl]urea |
InChI |
InChI=1S/C21H18Cl2N4O2/c1-13-2-11-18(26-20(28)24-16-7-3-14(22)4-8-16)19(12-13)27-21(29)25-17-9-5-15(23)6-10-17/h2-12H,1H3,(H2,24,26,28)(H2,25,27,29) |
InChI Key |
PCWXCQCMCINWCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl)NC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


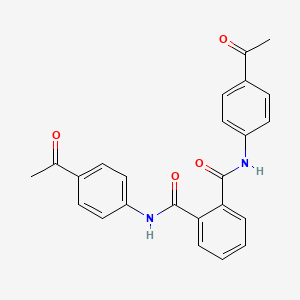
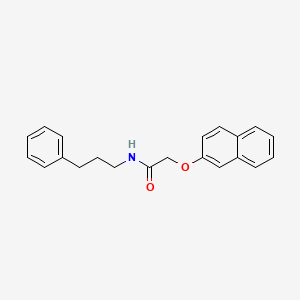
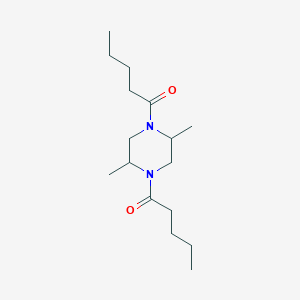

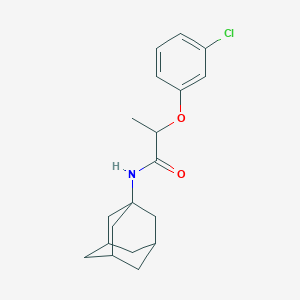
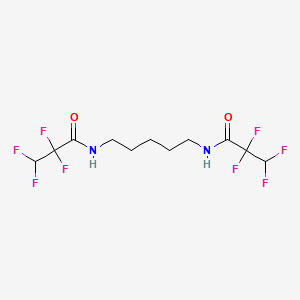


![N-(3,4-difluorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10977194.png)
![5-(4-butylphenyl)-2-(1,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10977209.png)
![6-[(2-Bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10977210.png)
